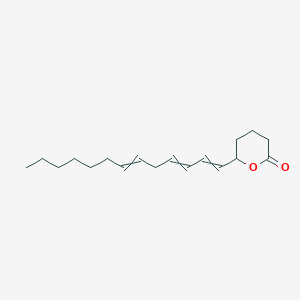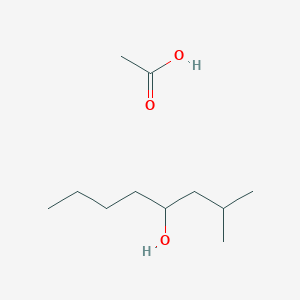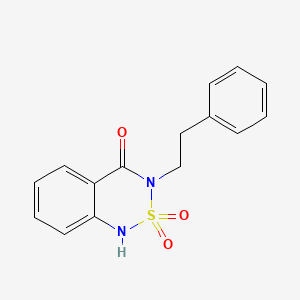![molecular formula C16H21N B14213100 1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole CAS No. 828252-60-4](/img/structure/B14213100.png)
1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole is a compound belonging to the indole family, characterized by its unique structure that includes a hexahydroindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenylethylamine with cyclohexanone in the presence of an acid catalyst, followed by cyclization to form the hexahydroindole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced into the indole ring using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-Phenylethylamine: Shares the phenylethylamine moiety but lacks the hexahydroindole ring.
2,3,5,6,7,7a-Hexahydro-1H-indole: Similar ring structure but without the phenylethyl substituent.
Uniqueness: 1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole is unique due to its combined structural features, which confer distinct chemical and biological properties. Its specific arrangement allows for unique interactions with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
828252-60-4 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-[(1S)-1-phenylethyl]-2,3,5,6,7,7a-hexahydroindole |
InChI |
InChI=1S/C16H21N/c1-13(14-7-3-2-4-8-14)17-12-11-15-9-5-6-10-16(15)17/h2-4,7-9,13,16H,5-6,10-12H2,1H3/t13-,16?/m0/s1 |
InChI Key |
DDSVKGFQOKCULJ-KNVGNIICSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCC3=CCCCC32 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3=CCCCC32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
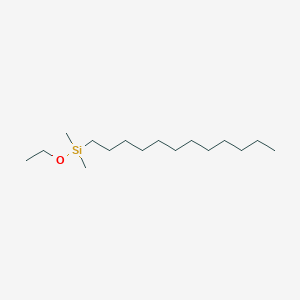
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

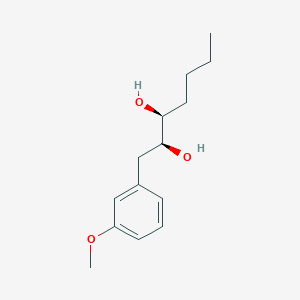
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
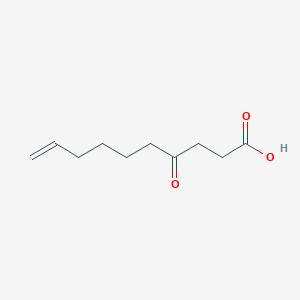
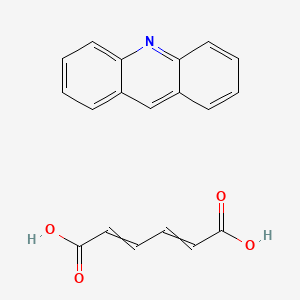
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
